Raltegravir-13C6 Sal de Potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

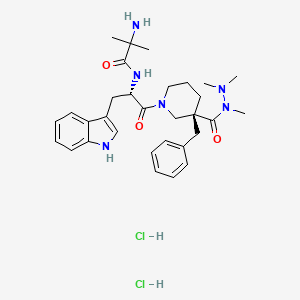

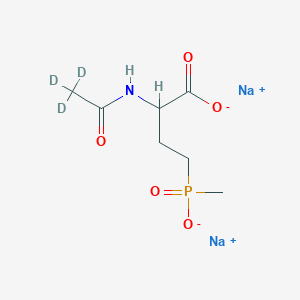

Raltegravir-13C6 Potassium Salt is a labeled compound of Raltegravir, an antiretroviral drug used to treat human immunodeficiency virus (HIV) infection. Raltegravir is the first integrase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2007. It works by inhibiting the strand transfer activity of the HIV-encoded enzyme integrase, which is essential for the integration of viral DNA into the host genome .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Raltegravir-13C6 Potassium Salt is used as a tracer in reaction mechanisms and metabolic studies. Its labeled carbon atoms allow researchers to track the compound’s transformation and interactions in various chemical processes .

Biology

In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of Raltegravir. The labeled isotopes help in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems .

Medicine

In medicine, Raltegravir-13C6 Potassium Salt is used in clinical studies to evaluate the efficacy and safety of Raltegravir in treating HIV infection. It helps in identifying metabolic pathways and potential drug interactions .

Industry

In the pharmaceutical industry, this compound is used in the development and quality control of Raltegravir formulations. It ensures the consistency and reliability of the drug products .

Mecanismo De Acción

Target of Action

Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .

Mode of Action

Raltegravir-13C6 Potassium Salt acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .

Biochemical Pathways

The primary biochemical pathway affected by Raltegravir-13C6 Potassium Salt is the HIV replication cycle . By inhibiting the action of the HIV integrase, Raltegravir-13C6 Potassium Salt prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .

Pharmacokinetics

Raltegravir-13C6 Potassium Salt is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .

Result of Action

The primary result of Raltegravir-13C6 Potassium Salt’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .

Action Environment

The action, efficacy, and stability of Raltegravir-13C6 Potassium Salt can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma

Análisis Bioquímico

Biochemical Properties

Raltegravir-13C6 Potassium Salt plays a significant role in biochemical reactions, particularly in the context of HIV treatment. It interacts with the HIV-1 integrase enzyme, a key player in the viral replication process . The nature of this interaction involves the inhibition of the integrase, thereby preventing the integration of the HIV-1 viral DNA into the host cell chromosomes .

Cellular Effects

Raltegravir-13C6 Potassium Salt has profound effects on various types of cells, especially those infected with HIV-1. By inhibiting the integrase enzyme, it disrupts the viral replication process, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle .

Molecular Mechanism

The mechanism of action of Raltegravir-13C6 Potassium Salt is primarily through the inhibition of the HIV integrase enzyme . This prevents the viral genome from being incorporated into the human genome . It exerts its effects at the molecular level, including binding interactions with the integrase enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Raltegravir-13C6 Potassium Salt have been observed to change over time. Compared to the commercialized Raltegravir potassium salt, form A did not offer improved chemical stability during acid hydrolysis . Rather, impurity C exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium .

Metabolic Pathways

Raltegravir-13C6 Potassium Salt is involved in the metabolic pathways related to the life cycle of HIV-1 . It interacts with the integrase enzyme, a key player in the viral replication process .

Transport and Distribution

The transport and distribution of Raltegravir-13C6 Potassium Salt within cells and tissues are not explicitly detailed in the current literature. It is known that it is absorbed from the gastrointestinal tract and is approximately 83% bound to human plasma protein .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their assembly into the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of Raltegravir-13C6 Potassium Salt follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of carbon-13 isotopes and ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Raltegravir-13C6 Potassium Salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Comparación Con Compuestos Similares

Similar Compounds

Elvitegravir: Another integrase inhibitor used to treat HIV infection.

Dolutegravir: A more recent integrase inhibitor with a higher barrier to resistance.

Bictegravir: An integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

Raltegravir-13C6 Potassium Salt is unique due to its labeled carbon-13 isotopes, which make it a valuable tool in research and clinical studies. Its ability to inhibit HIV integrase and its use in tracing metabolic pathways distinguish it from other integrase inhibitors .

Propiedades

Número CAS |

1391053-33-0 |

|---|---|

Fórmula molecular |

C₁₄¹³C₆H₂₀FKN₆O₅ |

Peso molecular |

488.46 |

Sinónimos |

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)